molecular formula C12H15N3O2S2 B2500346 Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate CAS No. 146381-66-0

Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate

Cat. No.: B2500346
CAS No.: 146381-66-0
M. Wt: 297.39
InChI Key: MTIJJOSOEBIMHV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate is a complex organic compound featuring a thiophene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the construction of the pyrimidine ring. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Pyrimidine Ring Construction: The thiophene derivative is then reacted with appropriate reagents to form the pyrimidine ring. This often involves cyclization reactions under acidic or basic conditions.

    Final Coupling: The resulting intermediate is then coupled with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new drugs, particularly those targeting cancer, bacterial infections, or inflammatory diseases.

    Biological Studies: It can be used in studies to understand the interaction of thiophene-pyrimidine derivatives with biological macromolecules.

    Material Science: The compound’s properties may be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene share the thiophene ring structure.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine ring structure.

Uniqueness

Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate is unique due to the fusion of the thiophene and pyrimidine rings, which may confer distinct biological activities not seen in simpler thiophene or pyrimidine derivatives. This fusion can enhance the compound’s ability to interact with multiple biological targets, potentially leading to more potent and selective effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-4-17-8(16)5-18-12-14-10(13)9-6(2)7(3)19-11(9)15-12/h4-5H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIJJOSOEBIMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C2C(=C(SC2=N1)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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